1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol
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Overview
Description
1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of an allyl ether group and a hexenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol can be synthesized through the reaction of hex-5-en-2-ol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohol derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The allyl ether group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Hex-5-en-2-one or hex-5-enoic acid.
Reduction: Hex-5-en-2-ol.
Substitution: Various substituted hexenol derivatives.
Scientific Research Applications
1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The allyl ether group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Hex-5-en-2-ol: Shares a similar hexenol backbone but lacks the allyl ether group.
Prop-2-en-1-ol: Contains the allyl group but lacks the hexenol structure.
1-ethoxy-5-methyl-hex-5-en-2-ol: Similar in structure but with an ethoxy group instead of an allyl ether group.
Uniqueness: 1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol is unique due to the presence of both an allyl ether group and a hexenol backbone, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
498572-54-6 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-prop-2-enoxyhex-5-en-2-ol |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-9(10)8-11-7-4-2/h3-4,9-10H,1-2,5-8H2 |
InChI Key |
IDPLHYHNCHRQTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(COCC=C)O |
Origin of Product |
United States |
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